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Compound of Interest

Compound Name: (-)-Neoisomenthol

Cat. No.: B3416159 Get Quote

Spectroscopic Data of (-)-Neoisomenthol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-
Neoisomenthol, a naturally occurring monoterpenoid. The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and drug development settings. While data for the specific (-)-enantiomer is limited in publicly

accessible databases, this guide consolidates available spectroscopic information for

neoisomenthol and its diastereomers, offering valuable insights for researchers.

Spectroscopic Data Summary
The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for neoisomenthol. It is important to note that some of

the NMR data presented is for neoisomenthol as a racemate or for its (+)-enantiomer, which is

expected to have identical NMR and IR spectra to the (-)-enantiomer, with the exception of

chiroptical measurements.

Table 1: ¹H NMR Spectroscopic Data of Neomenthol
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Note: Data for the closely related diastereomer (+)-Neomenthol is provided here as a reference

due to the limited availability of detailed ¹H NMR data specifically for (-)-Neoisomenthol. The

chemical shifts and coupling constants will differ between diastereomers.

Atom
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1 4.105 t 2.8

H-2 1.836 m

H-3ax 1.269 m

H-3eq 1.693 m

H-4 1.525 m

H-5ax 1.088 m

H-5eq 1.836 m

H-6ax 1.269 m

H-6eq 1.693 m

H-7 1.693 m

CH₃-8 0.921 d 6.5

CH₃-9 0.873 d 7.0

CH₃-10 0.958 d 6.5

Table 2: ¹³C NMR Spectroscopic Data of Neomenthol and Neoisomenthol[1][2]
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Carbon Atom
(+)-Neomenthol in CDCl₃
(δ) ppm[2]

Neoisomenthol
(Calculated) (δ) ppm[1]

C-1 (CHOH) 67.57 65.7

C-2 (CH) 47.88 51.1

C-3 (CH₂) 24.09 36.0

C-4 (CH) 34.99 31.9

C-5 (CH₂) 29.05 34.9

C-6 (CH₂) 42.50 44.8

C-7 (CH-isopropyl) 25.72 25.8

C-8 (CH₃-isopropyl) 20.64 21.3

C-9 (CH₃-isopropyl) 21.10 22.3

C-10 (CH₃) 22.28 22.7

Table 3: IR Spectroscopic Data of (-)-Neoisomenthol

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2955, 2925, 2870 Strong C-H stretch (alkane)

~1455 Medium C-H bend (CH₂)

~1370 Medium C-H bend (CH₃)

~1045 Strong
C-O stretch (secondary

alcohol)

Table 4: Mass Spectrometry (GC-MS) Data of Neoisomenthol[3][4]
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m/z Relative Intensity (%) Possible Fragment

156 <5 [M]⁺ (Molecular Ion)

141 ~10 [M-CH₃]⁺

138 ~5 [M-H₂O]⁺

123 ~20 [M-H₂O-CH₃]⁺

95 ~60 [C₇H₁₁]⁺

81 ~70 [C₆H₉]⁺

71 100 [C₅H₁₁]⁺ (Base Peak)

55 ~50 [C₄H₇]⁺

43 ~40 [C₃H₇]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols can be adapted for the specific

instrumentation and sample requirements of a given laboratory.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of (-)-Neoisomenthol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (Example for a 400 MHz spectrometer):
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¹H NMR:

Spectrometer Frequency: 400 MHz

Pulse Program: Standard single-pulse (zg30)

Acquisition Time: ~3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64 (depending on sample concentration)

Spectral Width: -2 to 12 ppm

¹³C NMR:

Spectrometer Frequency: 100 MHz

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

Spectral Width: -10 to 220 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
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Objective: To identify the functional groups present in (-)-Neoisomenthol.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of liquid (-)-Neoisomenthol or a few milligrams of the solid sample

directly onto the center of the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups (e.g., O-H, C-H, C-O).

Objective: To determine the molecular weight and fragmentation pattern of (-)-Neoisomenthol.

Methodology:
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Sample Preparation:

Prepare a dilute solution of (-)-Neoisomenthol (e.g., 1 mg/mL) in a volatile organic

solvent such as hexane or dichloromethane.

GC-MS Parameters (Example):

Gas Chromatograph:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Split Ratio: 50:1

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 240 °C at a rate of 5 °C/min.

Final hold: Hold at 240 °C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 40-400 amu

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C
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Data Processing:

Identify the peak corresponding to (-)-Neoisomenthol in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions.

Compare the obtained mass spectrum with library spectra (e.g., NIST, Wiley) for

confirmation.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (-)-Neoisomenthol.
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Caption: General workflow for the spectroscopic analysis of (-)-Neoisomenthol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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